molecular formula C9H8BrNOS B7782448 Benzoxazole, 2-[(2-bromoethyl)thio]-

Benzoxazole, 2-[(2-bromoethyl)thio]-

Cat. No.: B7782448
M. Wt: 258.14 g/mol
InChI Key: DWLOBNUMNJQEDN-UHFFFAOYSA-N
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Description

Benzoxazole, 2-[(2-bromoethyl)thio]- is a heterocyclic compound that features a benzoxazole core with a 2-[(2-bromoethyl)thio]- substituent. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Benzoxazole, 2-[(2-bromoethyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . Reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.

Major Products

The major products formed from these reactions include various substituted benzoxazole derivatives, sulfoxides, and sulfones .

Scientific Research Applications

Benzoxazole, 2-[(2-bromoethyl)thio]- has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoxazole, 2-[(2-bromoethyl)thio]- is unique due to its specific substituent, which imparts distinct chemical reactivity and biological activity compared to other benzoxazole derivatives .

Properties

IUPAC Name

2-(2-bromoethylsulfanyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNOS/c10-5-6-13-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLOBNUMNJQEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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